MK-571
MK-571
MK 571 is a member of quinolines.
Brand Name:
Vulcanchem
CAS No.:
115104-28-4
VCID:
VC20801958
InChI:
InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/b10-6+
SMILES:
CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O
Molecular Formula:
C26H27ClN2O3S2
Molecular Weight:
515.1 g/mol
MK-571
CAS No.: 115104-28-4
Cat. No.: VC20801958
Molecular Formula: C26H27ClN2O3S2
Molecular Weight: 515.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | MK 571 is a member of quinolines. |
|---|---|
| CAS No. | 115104-28-4 |
| Molecular Formula | C26H27ClN2O3S2 |
| Molecular Weight | 515.1 g/mol |
| IUPAC Name | 3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoic acid |
| Standard InChI | InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/b10-6+ |
| Standard InChI Key | AXUZQJFHDNNPFG-UXBLZVDNSA-N |
| Isomeric SMILES | CN(C)C(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O |
| SMILES | CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O |
| Canonical SMILES | CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O |
| Appearance | Assay:≥95%A crystalline solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator